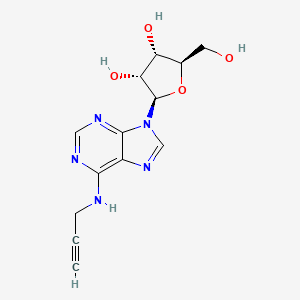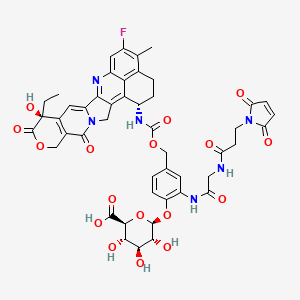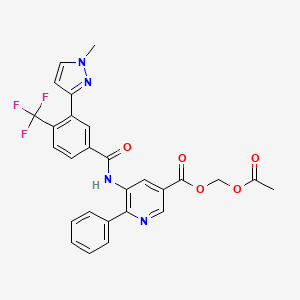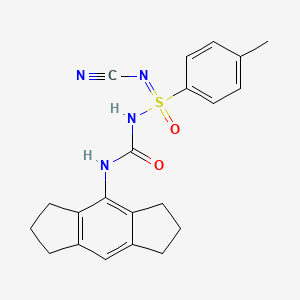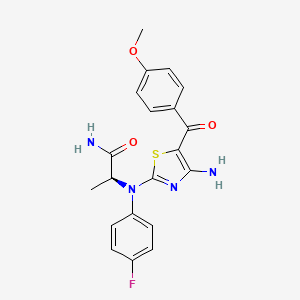
(S)-2-((4-amino-5-(4-methoxybenzoyl)thiazol-2-yl)(4-fluorophenyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-BAY 2965501 is a small molecule that acts as a potent and selective inhibitor of diacylglycerol kinases zeta (DGKζ). Diacylglycerol kinases are a family of enzymes that catalyze the phosphorylation of the membrane lipid sn-1,2 diacylglycerol to form phosphatidic acid. This compound has shown promise in preclinical models for its potential therapeutic applications, particularly in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BAY 2965501 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. typical synthetic methods for such compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of (S)-BAY 2965501 would likely involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-BAY 2965501 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs of (S)-BAY 2965501.
Scientific Research Applications
(S)-BAY 2965501 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of diacylglycerol kinases in various biochemical pathways.
Biology: Investigated for its effects on T-cell receptor signaling and T-cell proliferation and activation.
Medicine: Explored for its potential therapeutic applications in oncology, particularly in enhancing T-cell mediated tumor cell kill.
Industry: Potential applications in the development of new therapeutic agents targeting diacylglycerol kinases.
Mechanism of Action
(S)-BAY 2965501 exerts its effects by inhibiting diacylglycerol kinases zeta (DGKζ), which play a key role in T-cell receptor signaling. By inhibiting DGKζ, the compound restores T-cell cellular diacylglycerol levels and activates extracellular-regulated kinase (ERK1/2) in anergic T-cells. This activation of ERK1/2 is crucial for T-cell proliferation and activation in response to antigen receptor engagement, ultimately assisting T-cells in mediating tumor cell kill .
Comparison with Similar Compounds
Similar Compounds
BAY 60-6583: Another diacylglycerol kinase inhibitor with different selectivity and potency.
R59022: A diacylglycerol kinase inhibitor with a different chemical structure and mechanism of action.
BAY 87-2243: A compound with similar therapeutic applications but targeting different molecular pathways.
Uniqueness
(S)-BAY 2965501 is unique in its high selectivity and potency for diacylglycerol kinases zeta (DGKζ), making it a valuable tool for studying the specific role of this enzyme in T-cell signaling and its potential therapeutic applications in oncology .
Properties
Molecular Formula |
C20H19FN4O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide |
InChI |
InChI=1S/C20H19FN4O3S/c1-11(19(23)27)25(14-7-5-13(21)6-8-14)20-24-18(22)17(29-20)16(26)12-3-9-15(28-2)10-4-12/h3-11H,22H2,1-2H3,(H2,23,27)/t11-/m0/s1 |
InChI Key |
HSBUVKDEUUJREZ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC)N |
Canonical SMILES |
CC(C(=O)N)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


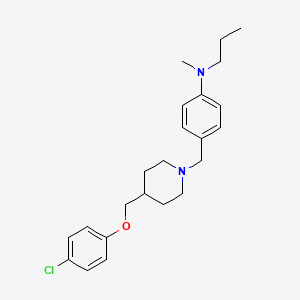
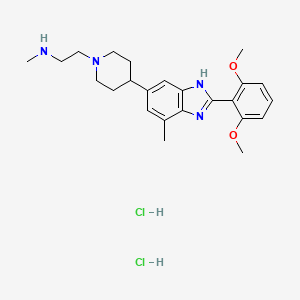
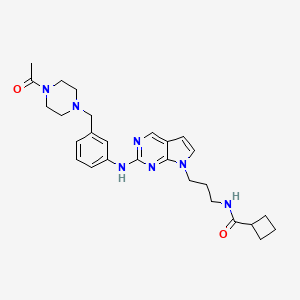
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857281.png)
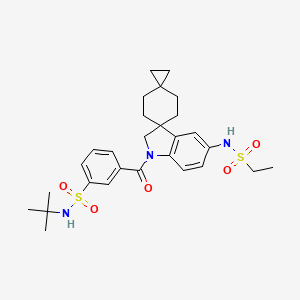
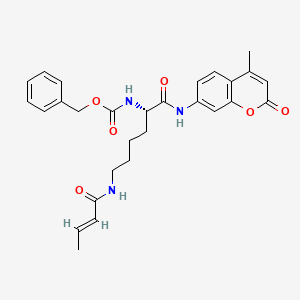
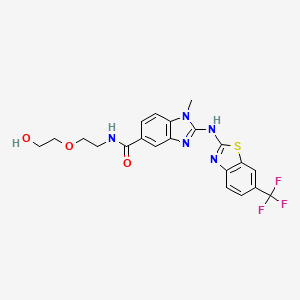
![3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide](/img/structure/B10857302.png)

![4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one](/img/structure/B10857308.png)
